3-Amino-2-bromo-5-chloropyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of 207.46 g/mol. It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom on a pyridine ring, making it a member of the pyridine derivatives. This compound appears as a solid and has a melting point range of 141-143 °C, with a flash point of 142.9 °C, indicating its stability under standard conditions .
The synthesis of 3-Amino-2-bromo-5-chloropyridine typically involves multi-step reactions:
A common synthetic route involves using iron turnings and acetic acid in conjunction with bromination techniques .
3-Amino-2-bromo-5-chloropyridine finds applications in:
Interaction studies have highlighted that 3-Amino-2-bromo-5-chloropyridine can interact with various biological targets:
Several compounds share structural similarities with 3-Amino-2-bromo-5-chloropyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
2-Bromo-5-chloro-3-nitropyridine | CHBrClN | 0.79 | Contains a nitro group, which enhances reactivity. |
2-Bromo-6-methylpyridin-3-amine | CHBrN | 0.73 | Methyl group adds steric hindrance affecting reactivity. |
2-Bromo-5-chloro-3-methylpyridine | CHBrClN | 0.72 | Methyl substitution alters electronic properties. |
2-Bromo-6-chloropyridin-3-amine | CHBrClN | 0.72 | Chlorine substitution changes polarity and reactivity. |
Each of these compounds exhibits unique properties that differentiate them from 3-Amino-2-bromo-5-chloropyridine, primarily due to variations in substituents on the pyridine ring.
Irritant